Pozanicline hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Attention-Deficit/Hyperactivity Disorder (ADHD)

Clinical Trials and Efficacy:

- Pozanicline has been evaluated in multiple clinical trials for its efficacy in treating ADHD. A randomized pilot study indicated that doses of 40 mg once daily and 80 mg once daily were well tolerated but did not show statistically significant improvements in ADHD symptoms compared to placebo .

- A subsequent study involving pediatric patients (ages 6-12) also failed to demonstrate significant efficacy, with results showing no meaningful difference in ADHD symptom scores between Pozanicline and placebo groups . Atomoxetine, another ADHD medication, showed statistically significant improvements during these trials.

Safety Profile:

- The safety profile of Pozanicline appears favorable, with adverse events reported being similar to those in placebo groups. Commonly reported side effects included nasopharyngitis and upper respiratory infections . No clinically significant changes were observed in laboratory tests or physical examinations.

Alzheimer's Disease

Pozanicline has also been investigated for its potential use in Alzheimer's disease. Initial studies suggested that nicotinic receptor modulation could enhance cognitive function in patients with this condition due to the role of cholinergic signaling in memory and learning processes . However, comprehensive clinical data supporting its efficacy specifically for Alzheimer’s remains limited.

Summary of Clinical Findings

Mécanisme D'action

Target of Action

Pozanicline hydrochloride, also known as ABT 089 dihydrochloride, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist . It primarily targets the alpha4beta2 nAChR subtype . These receptors play a crucial role in modulating the release of several important neurotransmitters, such as acetylcholine and dopamine .

Mode of Action

Pozanicline interacts with its targets by acting as an agonist. It binds with high affinity to the alpha4beta2 nAChR subtype . In radioligand binding studies, Pozanicline has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes . This interaction results in the modulation of the release of neurotransmitters .

Biochemical Pathways

The primary biochemical pathway affected by Pozanicline involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs). By selectively activating the alpha4beta2 nAChR subtype, Pozanicline influences the release of neurotransmitters such as acetylcholine and dopamine . These neurotransmitters play a key role in various cognitive functions.

Pharmacokinetics

It is known that pozanicline is orally bioavailable .

Result of Action

The activation of the alpha4beta2 nAChR subtype by Pozanicline leads to the modulation of neurotransmitter release. This can have various effects at the molecular and cellular level, potentially influencing cognitive functions. Pozanicline has been shown to have cognitive-enhancing properties in animal models . It has also been found to be neuroprotective against excitotoxic glutamate insults .

Analyse Biochimique

Biochemical Properties

Pozanicline hydrochloride selectively activates neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It is a partial agonist at α4β2* nAChRs and shows high selectivity for α6β2* and α4α5β2 nAChR subtypes . These receptors modulate the release of several important neurotransmitters, such as acetylcholine and dopamine .

Cellular Effects

The effects of this compound on cells are primarily mediated through its action on neuronal nicotinic acetylcholine receptors. By selectively activating these receptors, this compound can modulate the release of neurotransmitters, thereby influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a neuronal nicotinic acetylcholine receptor agonist . In radioligand binding studies, this compound has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes .

Temporal Effects in Laboratory Settings

It has been shown to be well-tolerated in clinical trials .

Dosage Effects in Animal Models

Animal studies have suggested that this compound may be useful for the treatment of ADHD

Méthodes De Préparation

Le chlorhydrate de pozanicline est synthétisé à partir de 2-méthyl-3-hydroxypyridine et de Boc-L-Prolinol par une réaction de déshydratation suivie d'une déprotection de l'atome d'azote du prolinol . La voie de synthèse comprend les étapes suivantes :

Réaction de déshydratation : La 2-méthyl-3-hydroxypyridine réagit avec le Boc-L-Prolinol pour former un composé intermédiaire.

Déprotection : L'intermédiaire subit une déprotection pour éliminer le groupe Boc, ce qui conduit à la formation de pozanicline.

Analyse Des Réactions Chimiques

Le chlorhydrate de pozanicline subit diverses réactions chimiques, notamment :

Oxydation : La pozanicline peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Elle peut également subir des réactions de réduction, conduisant à des formes réduites du composé.

Substitution : La pozanicline peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le chlorhydrate de pozanicline a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des récepteurs nicotiniques de l'acétylcholine et leurs interactions avec d'autres molécules.

Biologie : La pozanicline est utilisée en recherche pour comprendre le rôle des récepteurs nicotiniques de l'acétylcholine dans divers processus biologiques.

Mécanisme d'action

Le chlorhydrate de pozanicline exerce ses effets en agissant comme un agoniste partiel aux sous-types α4β2 et α6β2 des récepteurs nicotiniques de l'acétylcholine. Il se lie avec une forte affinité à ces récepteurs, modulant la libération de neurotransmetteurs tels que l'acétylcholine et la dopamine . Cette modulation améliore la fonction cognitive et fournit des effets neuroprotecteurs, ce qui en fait un agent thérapeutique potentiel pour les maladies neurologiques .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pozanicline est unique par sa sélectivité et son agonisme partiel à des sous-types spécifiques de récepteurs nicotiniques de l'acétylcholine. Parmi les composés similaires, citons :

Nicotine : Un agoniste bien connu des récepteurs nicotiniques de l'acétylcholine, mais avec une tendance plus élevée à provoquer des effets secondaires.

Varénicline : Un autre agoniste partiel des récepteurs nicotiniques de l'acétylcholine, utilisé pour arrêter de fumer, mais avec une sélectivité différente des sous-types de récepteurs.

Cytisine : Un alcaloïde naturel qui agit comme un agoniste partiel des récepteurs nicotiniques de l'acétylcholine, utilisé dans les traitements de sevrage tabagique

La moindre tendance de la pozanicline à provoquer des effets secondaires et sa sélectivité pour des sous-types de récepteurs spécifiques en font un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

Pozanicline hydrochloride, also known as ABT-089, is a compound developed by Abbott Laboratories that acts primarily as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs). This article delves into its biological activity, therapeutic potential, and relevant research findings.

Pozanicline selectively targets the α4β2 nAChR subtype , which plays a crucial role in modulating neurotransmitter release in the central nervous system (CNS). The mechanism involves:

- Agonistic Activity : Upon binding to nAChRs, Pozanicline induces conformational changes that lead to the opening of ion channels permeable to sodium ions, facilitating neurotransmitter release (e.g., acetylcholine and dopamine) .

- Neurotransmitter Modulation : The activation of nAChRs enhances the release of various neurotransmitters, including norepinephrine and serotonin, which are vital for cognitive functions such as attention and memory .

Therapeutic Applications

Pozanicline has been investigated for its potential in treating various neurological disorders, particularly Attention Deficit Hyperactivity Disorder (ADHD) and cognitive impairments associated with neurodegenerative diseases.

ADHD Studies

- Pediatric Trials : Two randomized controlled trials assessed the safety and efficacy of Pozanicline in children aged 6-12 with ADHD. The studies involved multiple treatment groups over varying durations. Results indicated no significant efficacy compared to placebo, although Pozanicline was generally well tolerated .

- Adult Studies : A pilot study demonstrated some efficacy in adults with ADHD at higher dosages (40 mg once or twice daily), suggesting potential benefits in adult populations despite mixed results in pediatric trials .

Efficacy and Safety

- Clinical Trials : In phase 2 clinical trials, Pozanicline showed a safety profile comparable to placebo with no significant adverse effects reported. Commonly noted side effects included nasopharyngitis and upper respiratory infections .

- Pharmacokinetics : Studies indicate that Pozanicline exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing which is beneficial for patient compliance .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies related to Pozanicline's biological activity:

| Study Type | Population | Dosage Range | Efficacy Outcome | Safety Profile |

|---|---|---|---|---|

| Pediatric RCT | Children (6-12) | 0.085 - 0.700 mg/kg | No significant improvement vs placebo | Well tolerated |

| Adult Pilot Study | Adults with ADHD | 40 mg once/twice daily | Some efficacy observed | Similar to placebo |

| Pharmacokinetic Study | Healthy adults | Variable | Favorable PK profile | No significant adverse events |

Propriétés

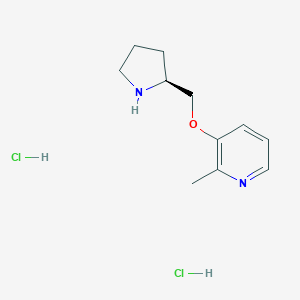

IUPAC Name |

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVSESCRKJTJAK-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.